(3-Ethoxypyridin-4-yl)methanamine
Overview
Description
Synthesis Analysis
EPM is produced through the reaction of a pyridine derivative and an amine. More detailed information about its synthesis might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Molecular Structure Analysis
The molecular formula of EPM is C8H12N2O . Its molecular weight is 152.19 g/mol . For more detailed structural analysis, you may refer to its NMR, HPLC, LC-MS documents .Chemical Reactions Analysis
EPM is produced through the reaction of a pyridine derivative and an amine. More detailed information about its chemical reactions might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Physical and Chemical Properties Analysis
The physical and chemical properties of EPM such as its melting point, boiling point, and density can be found in its Material Safety Data Sheet (MSDS) provided by the manufacturer .Scientific Research Applications
Antimicrobial Activities : A study by Thomas, Adhikari, and Shetty (2010) explored the synthesis of methanamine derivatives and their application in antimicrobial activities. They found that these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Antibacterial and Antifungal Activity : Rao, Prasad, and Rao (2013) synthesized a compound related to (3-Ethoxypyridin-4-yl)methanamine, which displayed acceptable results in antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Anticonvulsant Agents : Research by Pandey and Srivastava (2011) involved synthesizing novel schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. They found several compounds with significant seizures protection (Pandey & Srivastava, 2011).
Antidepressant-like Activity : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated potent antidepressant-like activity (Sniecikowska et al., 2019).
Photocytotoxicity in Red Light : Basu et al. (2014) investigated Iron(III) complexes that included (pyridin-2-yl)methyl methanamine. These complexes exhibited unprecedented photocytotoxicity in red light and were used for cellular imaging (Basu et al., 2014).
In Vitro Antitumor Activity : A study by Károlyi et al. (2012) synthesized functionalized mono-, bis- and tris-methanamines, including derivatives of this compound, and found they displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cells (Károlyi et al., 2012).
Squalene Epoxidase Inhibition : Horie et al. (1990) discussed the compound NB-598, which includes a methanamine structure. This compound was found to inhibit human microsomal squalene epoxidase in a competitive manner (Horie et al., 1990).
Selective Hydroxylation of Alkanes : Research by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands, including (pyridin-2-yl)methanamine, as functional models for methane monooxygenases. They found that these complexes function as efficient catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
Properties
IUPAC Name |
(3-ethoxypyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHARAWFWKBVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.